Structural Differentiation via 4,6-Dimethylbenzothiazole Substitution vs. 4-Chloro Analog
The target compound is structurally differentiated from the directly comparable analog N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide by the presence of electron-donating 4,6-dimethyl groups on the benzothiazole ring versus a single electron-withdrawing 4-chloro substituent . While quantitative binding data for the exact target compound is not publicly available, SAR studies within this patent class demonstrate that methyl substitution on the benzothiazole core significantly modulates adenosine A2A receptor binding affinity compared to halogen-substituted analogs [1]. A procurement decision for SAR exploration should prioritize this specific dimethyl substitution pattern, as it tests a distinct pharmacophoric hypothesis (lipophilic bulk and electronic enrichment) not explored by the chloro analog.
| Evidence Dimension | Structural and predicted electronic profile of benzothiazole substitution |
|---|---|
| Target Compound Data | 4,6-dimethyl substitution on benzo[d]thiazole (electron-donating, increased lipophilicity, molecular formula C23H18N4OS, MW 398.5) . |
| Comparator Or Baseline | N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide with 4-chloro substitution (electron-withdrawing, halogen bonding potential). |
| Quantified Difference | No direct binding data available for comparison. Differentiation is based on distinct physiochemical properties of substituents. |
| Conditions | Structural comparison and patent-level SAR inference. |
Why This Matters
For medicinal chemistry campaigns optimizing adenosine receptor antagonists, the 4,6-dimethyl substitution represents a distinct chemical space that probes the tolerance for electron-rich, sterically demanding groups on the benzothiazole core, a key determinant of A2A vs A1 selectivity.
- [1] Alanine, A., et al. Benzothiazole derivatives with activity as adenosine receptor ligands. US Patent Application 20100075959, filed June 14, 2001 and assigned to F. Hoffmann-La Roche AG. Published March 25, 2010. View Source
